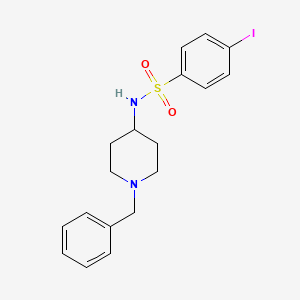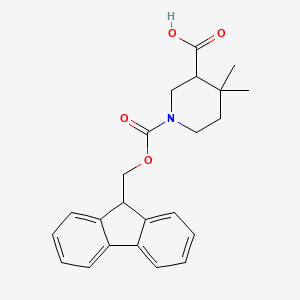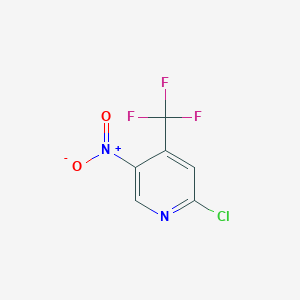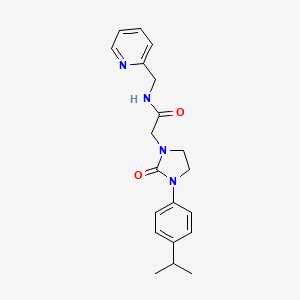![molecular formula C21H16ClF3N2O3 B2943245 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate CAS No. 338750-30-4](/img/structure/B2943245.png)
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. It has shown potency toward AcpS-PPTase, an enzyme involved in bacterial growth, although it has limited antibacterial activity by itself. It is believed that an effective antibacterial agent must target both AcpS-PPTase and Sfp-PPTase enzymes to halt bacterial proliferation effectively .
Analgesic Potential
Research has been conducted on derivatives of this compound for their potential analgesic effects. While not directly related to the exact compound , these studies indicate a broader interest in the chemical family for pain relief applications .
Agricultural Chemical Synthesis
The trifluoromethylpyridine group, which is part of this compound’s structure, is used in synthesizing agricultural chemicals such as fluazifop, an herbicide. This indicates potential use in developing crop protection products .
Fungicidal Activity
Compounds with similar structures have been evaluated for their fungicidal properties. This suggests that the compound may also have applications in protecting crops from fungal infections .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . It’s important to note that the exact target can vary depending on the specific structure of the compound and the biological system in which it is used.
Mode of Action
It’s hypothesized that the compound may interact with its targets, leading to changes in cellular processes . The trifluoromethyl group in the compound could potentially influence its interaction with target proteins, affecting their function .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, compounds with a similar structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it has been found to affect the pharmacokinetics of other compounds .
Result of Action
It’s hypothesized that the compound may halt bacterial proliferation by simultaneously targeting both classes of pptase enzymes
properties
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-29-16-8-4-15(5-9-16)27-20(28)30-17-6-2-13(3-7-17)10-19-18(22)11-14(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYJFLGYUBQFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)


![1-(benzyloxy)-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2943171.png)


![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)
![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)

![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)
![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)